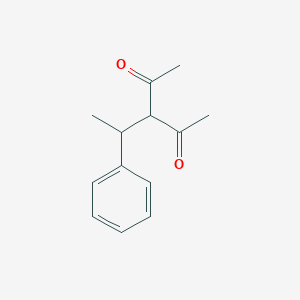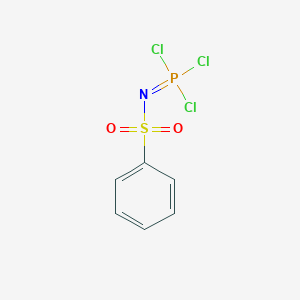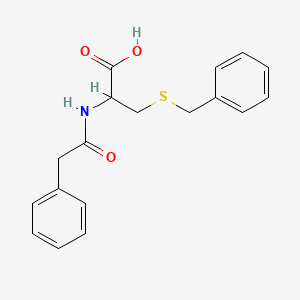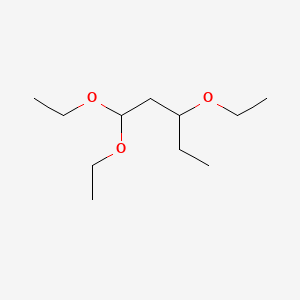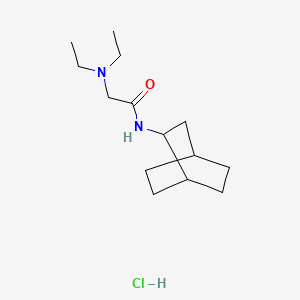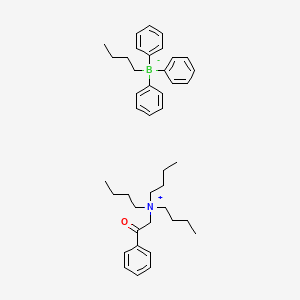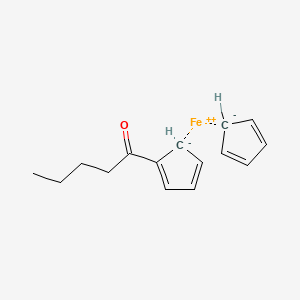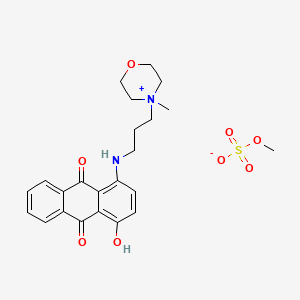![molecular formula C8H8N6O5 B13752242 1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine CAS No. 5456-22-4](/img/structure/B13752242.png)
1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (-C=N-) and are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine typically involves the condensation of 2-hydroxy-4-nitrobenzaldehyde with 3-nitroguanidine. The reaction is usually carried out in an ethanol solution, with the aldehyde and amine components being mixed in equimolar amounts. The reaction mixture is then heated under reflux conditions for several hours to ensure complete condensation. After cooling, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Nitro and hydroxyl derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted Schiff bases.
Scientific Research Applications
1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine involves its interaction with biological molecules through its imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Hydroxy-5-nitrobenzylidene)amino]-3-nitroguanidine
- 1-[(2-Hydroxy-3-nitrobenzylidene)amino]-3-nitroguanidine
- 1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-aminoguanidine
Uniqueness
1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
5456-22-4 |
|---|---|
Molecular Formula |
C8H8N6O5 |
Molecular Weight |
268.19 g/mol |
IUPAC Name |
2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-1-nitroguanidine |
InChI |
InChI=1S/C8H8N6O5/c9-8(12-14(18)19)11-10-4-5-3-6(13(16)17)1-2-7(5)15/h1-4,15H,(H3,9,11,12)/b10-4+ |
InChI Key |
UVRYLLBVQJLBMF-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N=C(/N)\N[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN=C(N)N[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
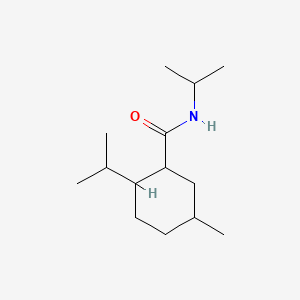
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
